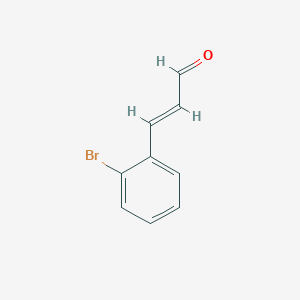

2-Bromocinnamaldehyde

Description

The exact mass of the compound 2-Bromocinnamaldehyde is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Aldehydes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Masking. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality 2-Bromocinnamaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromocinnamaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(2-bromophenyl)prop-2-enal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO/c10-9-6-2-1-4-8(9)5-3-7-11/h1-7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIDKLBQFMCVZKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20694667 | |

| Record name | 3-(2-Bromophenyl)prop-2-enal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20694667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138555-58-5 | |

| Record name | 3-(2-Bromophenyl)prop-2-enal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20694667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Navigating the Safety Profile of 2-Bromocinnamaldehyde (CAS 5443-49-2): A Technical Guide for Laboratory Professionals

For the discerning researcher, scientist, and drug development professional, the introduction of any new reagent into a workflow necessitates a comprehensive understanding of its safety profile. 2-Bromocinnamaldehyde (CAS 5443-49-2), a versatile intermediate in organic synthesis, is no exception.[1][2] This guide provides an in-depth, technically-focused overview of the safety data for 2-Bromocinnamaldehyde, moving beyond mere compliance to foster a culture of informed and proactive safety in the laboratory.

Compound Identity and Physicochemical Properties

2-Bromocinnamaldehyde, also known as α-Bromocinnamaldehyde, is an organic compound with the molecular formula C₉H₇BrO.[3] It presents as a tan or dark yellow crystalline powder.[3][4] A clear understanding of its physical and chemical properties is the foundation of safe handling and storage.

| Property | Value | Source |

| Molecular Weight | 211.06 g/mol | [3] |

| Appearance | Tan/Dark Yellow Crystalline Powder | [3][4] |

| Solubility | Soluble in organic solvents. |

Further data on properties such as melting point, boiling point, and vapor pressure can be found in supplier documentation, though values may vary.

Hazard Identification and GHS Classification

2-Bromocinnamaldehyde is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with acute toxicity, skin irritation, eye irritation, and respiratory tract irritation.[3]

GHS Classification Summary

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

Source: Aggregated GHS information from multiple sources.[3]

The causality behind these classifications lies in the chemical reactivity of the α,β-unsaturated aldehyde functionality, which can readily react with biological nucleophiles, and the presence of the bromine atom, which can influence its reactivity and toxicological profile.

Toxicological Profile: Understanding the Risks

A thorough understanding of the toxicological data is paramount for any professional handling this compound.

-

Skin and Eye Irritation: 2-Bromocinnamaldehyde is a confirmed skin and eye irritant.[3] The irritant effect is likely due to its ability to react with proteins and other macromolecules in the skin and eyes. While specific quantitative data from studies such as the Draize test are not available in the public domain, the GHS classification necessitates stringent measures to prevent contact.

-

Respiratory Irritation: The compound is classified as a respiratory tract irritant.[3] This is of particular concern when handling the powdered form, as inhalation of dust can lead to irritation of the nose, throat, and lungs.

-

Mutagenicity, Carcinogenicity, and Reproductive Toxicity: There is no specific data available for 2-Bromocinnamaldehyde regarding its mutagenic, carcinogenic, or reproductive toxicity. However, data for the related compound, cinnamaldehyde, shows conflicting results in mutagenicity studies and a lack of evidence for carcinogenicity or reproductive toxicity in animal studies.[1][5] Given the structural alert of the α,β-unsaturated aldehyde, which can be a Michael acceptor, and the lack of specific data for the brominated derivative, it is essential to handle 2-Bromocinnamaldehyde with care to minimize long-term exposure until more definitive data becomes available.

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential, prioritizing engineering controls, followed by administrative controls and, finally, personal protective equipment.

Engineering Controls

-

Ventilation: All handling of 2-Bromocinnamaldehyde powder should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[5]

-

Containment: For larger quantities or repetitive tasks, the use of a glove box or other containment solutions should be considered.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical for preventing direct contact.

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing or dust generation.[4]

-

Skin Protection: A lab coat and full-length pants are required. For direct handling, chemically resistant gloves are essential. While specific breakthrough time data for 2-Bromocinnamaldehyde is not available, general guidance for aldehydes and brominated compounds suggests that nitrile or neoprene gloves are suitable for splash protection. It is crucial to inspect gloves for any signs of degradation before and during use and to change them frequently. For prolonged or immersive contact, consult the glove manufacturer's specific chemical resistance data.

-

Respiratory Protection: For situations where a fume hood is not available or during a large spill, a NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter (N95 or higher) is necessary.[2]

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is fundamental to laboratory safety.

Handling

-

Avoid generating dust. Use techniques such as gentle scooping and weighing on a tared container within a fume hood.

-

Prevent contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

Ensure eyewash stations and safety showers are readily accessible.[5]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[4]

-

Protect from light.[4]

-

Store away from incompatible materials such as strong oxidizing agents.[5]

Emergency Procedures: A Self-Validating System

Preparedness for emergencies is a non-negotiable aspect of laboratory safety. The following protocols provide a framework for a self-validating response system.

First-Aid Measures

-

In case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

-

In case of Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if irritation persists.[4]

-

If Inhaled: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[4]

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[4]

Accidental Release Measures

A prompt and well-rehearsed response to a spill is critical to mitigate risks.

Caption: Workflow for responding to a 2-Bromocinnamaldehyde spill.

-

Alert personnel in the immediate area.

-

Don appropriate PPE , including at a minimum, double nitrile gloves, chemical safety goggles, and a lab coat. If the spill is large or in a poorly ventilated area, a respirator is required.

-

Contain the spill by creating a dike around the perimeter with an inert absorbent material such as vermiculite or sand.

-

Gently cover the spill with the absorbent material, working from the outside in to minimize dust generation.

-

No specific neutralization procedure is widely documented. Therefore, after absorption, the material should be treated as hazardous waste.

-

Carefully scoop the absorbed material into a clearly labeled, sealable container for hazardous waste disposal.

-

Decontaminate the spill area with a cloth or paper towels soaked in a soap and water solution.

-

Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste according to your institution's guidelines.

For a major spill , evacuate the area immediately and contact your institution's emergency response team.

Ecological Information

Data on the environmental fate and effects of 2-Bromocinnamaldehyde is limited. However, information on related cinnamic aldehydes suggests they are readily biodegradable and have a low potential for bioaccumulation.[6] Their aquatic toxicity is considered moderate.[6] Despite this, any release into the environment should be avoided. All waste containing 2-Bromocinnamaldehyde must be disposed of as hazardous chemical waste.

Regulatory Information

-

REACH: 2-Bromocinnamaldehyde is registered under the REACH regulation in Europe.[1]

-

TSCA: The TSCA inventory status of 2-Bromocinnamaldehyde should be verified with the supplier, as some sources indicate it is not listed on the public inventory.[7] It is the responsibility of the importer or manufacturer to ensure compliance with TSCA regulations.[8]

Conclusion

2-Bromocinnamaldehyde is a valuable chemical intermediate that can be used safely with a thorough understanding of its hazards and the implementation of robust safety protocols. The key to its safe handling lies in a proactive approach that prioritizes engineering controls, mandates the use of appropriate PPE, and ensures that all personnel are trained in routine handling and emergency procedures. While data gaps in its toxicological and ecological profile exist, a conservative approach to safety, treating it with the respect due to a potentially hazardous substance, will ensure the well-being of researchers and the integrity of their work.

References

-

PubChem. alpha-Bromocinnamaldehyde | C9H7BrO | CID 21585. [Link]

-

Committee on Toxicity. ENNDS Inhalation tox of cinnamaldehyde. [Link]

-

GOV.UK. Bromine: incident management. [Link]

-

U.S. Environmental Protection Agency (EPA). Chemicals Determined Not Likely to Present an Unreasonable Risk Following Pre-Manufacture Notification Review. [Link]

-

The City University of New York (CUNY). Laboratory Chemical Spill Cleanup and Response Guide. [Link]

-

Research Institute for Fragrance Materials, Inc. RIFM fragrance ingredient safety assessment, 2-methyl-3-(p-isopropylphenyl)propionaldehyde, CAS Registry Number 103-95-7. [Link]

-

U.S. Environmental Protection Agency (EPA). Formaldehyde Emission Standards for Composite Wood Products. [Link]

-

Australian Government Department of Health. Cinnamic aldehydes: Environment tier II assessment. [Link]

-

Kent State University. Cleaning up a spill. [Link]

-

GOV.UK. Fire and rescue service: operational guidance for incidents involving hazardous materials. [Link]

-

National Fire Protection Association (NFPA). Fire Protection Guide to Hazardous Materials. [Link] (General reference, specific document not freely available)

-

U.S. Environmental Protection Agency (EPA). Provisional Peer-Reviewed Toxicity Values for 1-Bromo-2-Chloroethane (CASRN 107-04-0). [Link] (General reference to PPRTV program)

-

National Institute for Public Health and the Environment (RIVM). Adverse health effects of cigarette smoke: aldehydes. [Link]

-

University of Lethbridge. Chemical Release (Spill) Response Guideline. [Link]

-

Arden Winch. European Protective Glove Standards | EN374-2. [Link]

-

National Toxicology Program (NTP). Nomination Background: Cinnamaldehyde (CASRN: 104-55-2). [Link]

-

JRC Publications Repository. Testing Strategies for the Prediction of Skin and Eye Irritation and Corrosion for Regulatory Purposes. [Link]

-

University of Cambridge. Spill procedure: Clean-up guidance. [Link]

-

U.S. Environmental Protection Agency (EPA). TSCA Inventory. [Link]

-

U.S. Environmental Protection Agency (EPA). About the TSCA Chemical Substance Inventory. [Link]

Sources

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. How to Neutralize Chemical Spills | Lab Manager [labmanager.com]

- 3. alpha-Bromocinnamaldehyde | C9H7BrO | CID 21585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 5. carlroth.com:443 [carlroth.com:443]

- 6. cot.food.gov.uk [cot.food.gov.uk]

- 7. qmul.ac.uk [qmul.ac.uk]

- 8. epa.gov [epa.gov]

Alpha-bromocinnamaldehyde vs cinnamaldehyde reactivity

An In-depth Technical Guide to the Comparative Reactivity of Alpha-Bromocinnamaldehyde and Cinnamaldehyde

Abstract

For researchers and professionals in organic synthesis and drug development, understanding the nuanced reactivity of functionalized intermediates is paramount. Cinnamaldehyde, a well-known α,β-unsaturated aldehyde, serves as a foundational building block. The introduction of a halogen, specifically bromine, at the α-position to form α-bromocinnamaldehyde, dramatically alters the molecule's electronic and steric profile. This guide provides an in-depth analysis of the resulting changes in chemical reactivity, moving beyond simple definitions to explore the causal mechanisms that dictate reaction outcomes. We will dissect the electronic and steric effects of the α-bromo substituent, compare reaction pathways such as nucleophilic addition, and provide practical, field-tested protocols for synthesis and comparative analysis. This document is designed to serve as a technical resource, empowering scientists to leverage the unique properties of these compounds in their research and development endeavors.

Introduction: A Tale of Two Aldehydes

Cinnamaldehyde is a natural product renowned for its fragrance and diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Its conjugated system, comprising a phenyl group, an alkene, and an aldehyde, presents multiple sites for chemical modification. A key derivative, α-bromocinnamaldehyde, is a synthetic compound where the hydrogen on the carbon adjacent to the carbonyl group is replaced by a bromine atom.[3] This seemingly minor alteration has profound implications for the molecule's reactivity and biological function, often enhancing its potency as an antimicrobial or antifungal agent.[4][5] This guide will elucidate the chemical principles governing these differences, providing a framework for predicting and controlling their synthetic transformations.

Molecular Structures and Core Properties

A direct comparison of the physical properties of these two compounds reveals the initial impact of the bromine substitution.

| Property | Cinnamaldehyde | α-Bromocinnamaldehyde | Reference(s) |

| Structure | C₆H₅CH=CHCHO | C₆H₅CH=C(Br)CHO | [3] |

| Molar Mass | 132.16 g/mol | 211.06 g/mol | [3] |

| Appearance | Yellowish oily liquid | Tan crystalline powder | [3] |

| CAS Number | 104-55-2 | 5443-49-2 | [3][6] |

The Decisive Impact of the Alpha-Bromo Substituent

The divergence in reactivity between cinnamaldehyde and its α-bromo derivative stems from the interplay of electronic and steric effects imposed by the bromine atom.

Electronic Effects: An Inductive Powerhouse

The primary electronic influence of the bromine atom is its strong negative inductive effect (-I). As a highly electronegative atom, it withdraws electron density from the adjacent α-carbon. This effect propagates through the conjugated π-system, leading to a significant increase in the electrophilicity of both the carbonyl carbon (C1) and the β-carbon (C3).

This electron withdrawal makes α-bromocinnamaldehyde a more potent electrophile than cinnamaldehyde, priming it for faster reactions with nucleophiles. The α,β-unsaturated carbonyl pharmacophore in such compounds acts as an electrophilic acceptor, readily reacting with nucleophiles via Michael-type addition.[7]

Caption: Competing pathways for nucleophilic addition.

Applications in Synthesis and Drug Development

The distinct reactivities of these compounds translate into different applications. Cinnamaldehyde is a precursor in many syntheses and its derivatives are widely studied for therapeutic potential. [8] α-Bromocinnamaldehyde is not merely a laboratory curiosity. It is used as a potent anti-mildew agent and has demonstrated superior bactericidal activity compared to its parent compound in certain contexts. [4][9]For example, it has been shown to be effective at eradicating persister cells in Escherichia coli, a challenge for traditional antibiotics. [5]This enhanced biological activity is likely due to its increased electrophilicity, allowing it to react more readily with nucleophilic residues (like cysteine or lysine) in bacterial proteins and enzymes.

Experimental Protocols

To provide a practical context, we outline protocols for the synthesis of α-bromocinnamaldehyde and a method for comparing its reactivity against cinnamaldehyde.

Protocol 1: Synthesis of α-Bromocinnamaldehyde from Cinnamaldehyde

This two-step, one-pot procedure is adapted from established methods and involves the bromination of the double bond followed by base-catalyzed elimination of HBr. [6][9][10] Materials and Equipment:

-

Cinnamaldehyde (1.0 eq)

-

Glacial Acetic Acid (as solvent)

-

Bromine (1.0 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Ethanol (for recrystallization)

-

Round-bottom flask, dropping funnel, magnetic stirrer, heating mantle, condenser, ice bath, Buchner funnel.

Procedure:

-

Bromine Addition:

-

Dissolve cinnamaldehyde in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the flask in an ice-water bath to 0-5 °C.

-

Slowly add an equimolar amount of bromine dropwise to the stirred solution. Maintain the temperature below 10 °C. The reddish-brown color of bromine should disappear as it reacts.

-

After the addition is complete, stir for an additional 30 minutes at 0-5 °C to ensure the formation of the 2,3-dibromo-3-phenylpropionaldehyde intermediate.

-

-

Elimination of HBr:

-

To the same flask, add anhydrous potassium carbonate in portions. Caution: Gas evolution (CO₂) will occur.

-

Remove the ice bath and fit the flask with a condenser.

-

Heat the mixture to a gentle reflux (approx. 80-90 °C) for 1-2 hours. Monitor the reaction by TLC until the intermediate is consumed.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a beaker containing cold water. A solid precipitate (the crude product) should form.

-

Collect the crude product by vacuum filtration using a Buchner funnel and wash with cold water.

-

Recrystallize the crude solid from hot ethanol to yield pure α-bromocinnamaldehyde as a tan crystalline solid.

-

Protocol 2: Comparative Reactivity with a Thiol Nucleophile (HPLC Analysis)

This workflow allows for a quantitative comparison of the reaction rates of both aldehydes with a model thiol, thiophenol, via a 1,4-conjugate addition.

Caption: Workflow for comparative kinetic analysis.

Procedure:

-

Preparation: Prepare equimolar stock solutions of cinnamaldehyde, α-bromocinnamaldehyde, thiophenol, and a non-reactive internal standard (e.g., naphthalene) in a suitable solvent like acetonitrile.

-

Reaction Initiation: In two separate thermostated vials at 25 °C, combine the cinnamaldehyde or α-bromocinnamaldehyde solution with the internal standard. Initiate the reactions by adding the thiophenol solution to each vial simultaneously.

-

Sampling and Quenching: At predetermined time intervals (e.g., 0, 5, 15, 30, 60 minutes), withdraw a small aliquot from each reaction vial and immediately quench it in a separate vial containing a large excess of a quenching agent (e.g., a dilute solution of a mild alkylating agent like methyl iodide to consume any remaining thiophenol).

-

HPLC Analysis: Analyze each quenched sample by reverse-phase HPLC with UV detection. Develop a method that provides good separation of the starting aldehyde, the product, and the internal standard.

-

Data Analysis: For each time point, calculate the concentration of the remaining aldehyde by comparing its peak area to that of the internal standard. Plot the concentration of each aldehyde versus time. The initial slope of this curve is proportional to the initial reaction rate. A steeper slope for α-bromocinnamaldehyde would quantitatively confirm its higher reactivity.

Conclusion

The substitution of a single hydrogen atom with bromine at the α-position transforms cinnamaldehyde into a significantly more reactive and, in many biological contexts, more potent molecule. This enhanced reactivity is a direct consequence of the powerful electron-withdrawing inductive effect of bromine, which increases the electrophilicity of the entire conjugated system. While steric hindrance from the bromine atom also plays a role, the electronic activation is often the dominant factor, particularly for conjugate addition reactions. For scientists in drug discovery and synthetic chemistry, α-bromocinnamaldehyde represents a valuable synthon—an electronically activated building block that can be used to construct complex molecular architectures and develop novel therapeutic agents with enhanced efficacy. Understanding the fundamental principles outlined in this guide is key to harnessing its full potential.

References

-

Disadee, W., Ishikawa, T., & Seki, H. (2006). Guanidinium ylide mediated aziridination: identification of a spiro imidazolidine-oxazolidine intermediate. The Journal of organic chemistry, 71(17), 6600-6603. [Link]

-

Doyle, A. A., & Stephens, J. C. (2019). A review of cinnamaldehyde and its derivatives as antibacterial agents. Fitoterapia, 139, 104405. [Link]

- Google Patents. (2019). CN109704940B - Synthetic method of alpha-bromo-cinnamaldehyde.

-

Gao, C., et al. (2024). Advances in pharmacological effects and mechanism of action of cinnamaldehyde. Frontiers in Pharmacology, 15, 1385333. [Link]

-

Study.com. (n.d.). Cinnamaldehyde reacts with liquid bromine. Retrieved from [Link]

-

Martí-Marqués, L., et al. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. Chemistry, 4(1), 221-235. [Link]

-

MDPI. (2023). Cinnamaldehyde-Contained Polymers and Their Biomedical Applications. Retrieved from [Link]

-

MDPI. (2023). Comparative GC Analysis, Bronchodilator Effect and the Detailed Mechanism of Their Main Component—Cinnamaldehyde of Three Cinnamon Species. Retrieved from [Link]

-

PubChem. (n.d.). alpha-Bromocinnamaldehyde. Retrieved from [Link]

-

Appendino, G., et al. (2017). The reaction of cinnamaldehyde and cinnam(o)yl derivatives with thiols. Scientific Reports, 7(1), 4983. [Link]

-

NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

- Google Patents. (2010). CN101898944A - Preparation process of α-bromocinnamaldehyde.

-

Li, Y., et al. (2017). Bactericidal activity of alpha-bromocinnamaldehyde against persisters in Escherichia coli. Frontiers in Microbiology, 8, 1493. [Link]

-

Chen, J., et al. (2022). Appraisal of Cinnamaldehyde Analogs as Dual-Acting Antibiofilm and Anthelmintic Agents. Frontiers in Cellular and Infection Microbiology, 12, 856578. [Link]

-

ResearchGate. (n.d.). α-Bromination of linear enals and cyclic enones. Retrieved from [Link]

-

Redalyc. (n.d.). Infrared spectra comparison between cinnamon essential oil and Cinnamaldehyde. Retrieved from [Link]

-

Wang, Y., et al. (2015). Reaction Mechanism of Organocatalytic Michael Addition of Nitromethane to Cinnamaldehyde: A Case Study on Catalyst Regeneration and Solvent Effects. PLoS ONE, 10(8), e0131135. [Link]

-

Pearson. (n.d.). Cinnamaldehyde, the pleasant-smelling substance found in cinnamon oil. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 19.13: Conjugate Nucleophilic Addition to α, β-unsaturated Aldehydes and Ketones. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Cinnamaldehyde: A Key Pharmaceutical Intermediate for Innovative Drug Development. Retrieved from [Link]

-

Clark, J. (2023). 19.13 Conjugate Nucleophilic Addition to α,β-Unsaturated Aldehydes and Ketones. In Organic Chemistry. [Link]

-

Chemistry LibreTexts. (2022). 7.8: Electrophilic Addition Reactions of Alkenes. Retrieved from [Link]

-

MDPI. (2022). Organocatalysis for the Asymmetric Michael Addition of Aldehydes and α,β-Unsaturated Nitroalkenes. Retrieved from [Link]

-

Spandidos Publications. (2022). Cinnamaldehyde: Pharmacokinetics, anticancer properties and therapeutic potential (Review). Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. alpha-Bromocinnamaldehyde | C9H7BrO | CID 21585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]

- 5. Bactericidal activity of alpha-bromocinnamaldehyde against persisters in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. α-Bromocinnamaldehyde synthesis - chemicalbook [chemicalbook.com]

- 7. Frontiers | Appraisal of Cinnamaldehyde Analogs as Dual-Acting Antibiofilm and Anthelmintic Agents [frontiersin.org]

- 8. Molecular Medicine Reports [spandidos-publications.com]

- 9. CN109704940B - Synthetic method of alpha-bromo-cinnamaldehyde - Google Patents [patents.google.com]

- 10. CN101898944A - Preparation process of α-bromocinnamaldehyde - Google Patents [patents.google.com]

2-Bromo-3-phenyl-2-propenal molecular weight and formula

Technical Monograph: 2-Bromo-3-phenyl-2-propenal ( -Bromocinnamaldehyde)

Executive Summary & Physicochemical Profile

2-Bromo-3-phenyl-2-propenal (Commonly:

This guide provides a validated technical breakdown of the compound, moving beyond basic identification to actionable synthetic and application data.

Table 1: Physicochemical Specifications

| Property | Specification | Notes |

| IUPAC Name | (2Z)-2-Bromo-3-phenylprop-2-enal | Z-isomer is thermodynamically favored in standard synthesis. |

| CAS Registry | 5443-49-2 | Primary identifier for the |

| Molecular Formula | ||

| Molecular Weight | 211.06 g/mol | Calculated based on standard atomic weights ( |

| Appearance | Pale yellow to amber crystalline solid | Color deepens upon oxidation/exposure to light. |

| Melting Point | 68 – 72 °C | Sharp melting point indicates high purity; broad range suggests dibromide contamination. |

| Solubility | DCM, EtOAc, Ethanol, DMSO | Hydrophobic; practically insoluble in water. |

| Reactivity Class | Potent alkylating agent; lachrymator. |

Synthetic Architecture & Protocol

The synthesis of

Validated Synthetic Pathway

The most robust route involves the bromination of trans-cinnamaldehyde followed by dehydrobromination using a weak base.

Reaction Logic:

-

Electrophilic Addition: Bromine adds across the C=C double bond. This is exothermic and requires cooling to prevent polymerization or over-bromination of the aromatic ring.

-

E1cB Elimination: Base-induced elimination of HBr. The acidity of the

-proton (flanked by the aldehyde and the bromine) drives the regioselectivity, restoring the double bond with the bromine retained at the

Figure 1: Step-wise synthetic workflow for the production of

Detailed Experimental Protocol

Note: This procedure assumes standard Schlenk line techniques.

Reagents:

-

trans-Cinnamaldehyde (1.0 eq)

-

Bromine (

) (1.05 eq) -

Glacial Acetic Acid (Solvent)[7]

-

Potassium Carbonate (

) (Anhydrous)[7]

Step-by-Step Methodology:

-

Solvation & Cooling: Dissolve cinnamaldehyde in glacial acetic acid (approx. 5 mL per mmol) in a round-bottom flask. Cool the system to 0–5°C using an ice-water bath. Why: Low temperature suppresses side reactions and controls the exothermic nature of bromination.

-

Bromination: Add

dropwise over 30 minutes. The solution will transition from yellow to deep red/orange. Stir for an additional 1 hour at room temperature.-

Checkpoint: Monitor by TLC.[7] The disappearance of the cinnamaldehyde spot indicates conversion to the erythro-2,3-dibromo intermediate.

-

-

Elimination: Add anhydrous

(1.5 eq) directly to the reaction mixture. Heat the suspension to reflux (approx. 80–90°C) for 30–60 minutes.-

Mechanism:[8] The base abstracts the proton at C2. The bromine at C3 acts as the leaving group (or vice versa depending on mechanism, but the result is conjugation restoration).

-

-

Work-up: Pour the reaction mixture into ice water. The product typically precipitates as a solid.

-

Purification: Filter the crude solid. Recrystallize from hot ethanol or a hexane/ethyl acetate mixture.

-

Target: Pale yellow needles.

-

Reactivity & Drug Development Applications

In drug discovery, 2-Bromo-3-phenyl-2-propenal is utilized not as a final drug, but as a "warhead" or a scaffold builder. Its reactivity is defined by the Michael Acceptor motif.

The Electrophilic Warhead

The compound possesses two electrophilic sites: the carbonyl carbon (hard electrophile) and the

Figure 2: Divergent synthetic utility of the

Specific Applications

-

Covalent Inhibition: The

-bromoenone motif can act as a covalent inhibitor for enzymes containing active-site cysteines. The bromine acts as a leaving group in certain substitution scenarios or enhances the Michael addition reversibility profile. -

Phosphonate Synthesis: As detailed in recent literature (Nokhbeh et al., 2019), this compound reacts with dialkyl phosphites (Abramov reaction) to form

-hydroxyphosphonates, which exhibit significant antimicrobial activity against ESKAPE pathogens.

Safety & Handling (GHS Standards)

Signal Word: WARNING

-

H315: Causes skin irritation.[6]

-

H319: Causes serious eye irritation.[6]

-

H335: May cause respiratory irritation.[6]

-

Lachrymator: This compound is a potent tear gas agent (similar to bromoacetone). All operations must be conducted in a functioning fume hood.

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Light sensitive.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 21585, alpha-Bromocinnamaldehyde. Retrieved from [Link]

-

Nokhbeh, S. R., Gholizadeh, M., Salimi, A., & Sparkes, H. A. (2019).

-bromocinnamaldehyde. Journal of Molecular Structure, 1195, 542–554.[7] [Link] - Google Patents.CN101898944A: Preparation process of alpha-bromocinnamaldehyde.

Sources

- 1. molbase.com [molbase.com]

- 2. 2-Propenal, 2-bromo-3-phenyl- (CAS 5443-49-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. 2-Propenal, 2-bromo-3-phenyl- [webbook.nist.gov]

- 5. chembk.com [chembk.com]

- 6. alpha-Bromocinnamaldehyde | C9H7BrO | CID 21585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. α-Bromocinnamaldehyde synthesis - chemicalbook [chemicalbook.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

Biological activity of alpha-bromocinnamaldehyde derivatives

Technical Monograph: Biological Activity of -Bromocinnamaldehyde Derivatives

Executive Summary

This guide analyzes the structure-activity relationships (SAR), synthesis, and biological mechanisms of

Chemical Basis & Structure-Activity Relationship (SAR)

The Warhead: -Halo Enal Moiety

The core biological activity of

-

Michael Acceptor: The

-carbon is highly electrophilic. The -

Covalent Modification: The primary mechanism of action is the irreversible alkylation of nucleophilic cysteine thiol groups on critical proteins (e.g., enzymes like thioredoxin reductase or bacterial metabolic regulators).

SAR Trends

-

Phenyl Ring Substitutions: Electron-withdrawing groups (e.g.,

) on the phenyl ring further enhance the electrophilicity of the Michael acceptor, often increasing antimicrobial potency but potentially reducing selectivity. -

Phosphorylation: Converting the aldehyde group into

-hydroxyphosphonates improves stability and water solubility. Interestingly, this modification can reduce mammalian cytotoxicity (e.g., against A549 lung cells) while retaining broad-spectrum antimicrobial activity, as seen in recent studies [1].

Synthesis of -Bromocinnamaldehyde[1][2][3][4][5]

The synthesis of

Reaction Pathway Diagram

The following diagram illustrates the stepwise conversion of cinnamaldehyde to

Figure 1: Two-step synthesis of

Validated Synthesis Protocol

Objective: Synthesis of 2-bromo-3-phenyl-2-propenal (

-

Bromination (Addition):

-

Dissolve trans-cinnamaldehyde (10 mmol) in glacial acetic acid (15 mL).

-

Cool the solution to 0–5°C in an ice bath.

-

Add Bromine (

, 10 mmol) dropwise over 20 minutes. Note: Maintain temperature below 10°C to prevent side reactions. -

Stir for 15 minutes. The solution will contain the intermediate 2,3-dibromo-3-phenylpropanal.[1]

-

-

Elimination (Dehydrobromination):

-

Work-up:

-

Cool to room temperature.[5]

-

Pour mixture into ice-cold water (100 mL) to precipitate the crude product.

-

Filter the solid and wash with cold water.

-

Recrystallization: Purify using Ethanol or Hexane/Ethyl Acetate (8:2) to obtain pale yellow crystals (mp 66–68°C).

-

Antimicrobial Activity: The "Persister" Killer

Unlike many antibiotics that require active bacterial growth to work,

Quantitative Efficacy (MIC Data)

The following table summarizes the Minimum Inhibitory Concentration (MIC) of

| Organism | Strain Type | MIC ( | Effect on Persisters |

| Escherichia coli | Wild Type (Exponential) | 200 | Complete Eradication |

| Escherichia coli | Stationary Phase (Dormant) | 400 | Complete Eradication |

| Escherichia coli | TisB-overexpressing (Tolerant) | 200 | Complete Eradication |

| Staphylococcus aureus | MRSA | 100-200 | Significant Inhibition |

| Candida albicans | Fungal Pathogen | < 50 | High Potency |

Mechanism of Action: ROS-Independent

While cinnamaldehyde often kills via Reactive Oxygen Species (ROS) generation,

Proposed Pathway:

-

Permeation:

-BCA penetrates the bacterial cell envelope. -

Target Engagement: The

-bromo enal group acts as a Michael acceptor. -

Alkylation: It covalently binds to thiol groups (-SH) on essential metabolic enzymes (e.g., enzymes involved in nucleotide synthesis or membrane integrity).

-

Collapse: Rapid loss of enzymatic function leads to cell death, regardless of metabolic state (growth vs. dormancy).

Figure 2: ROS-independent mechanism of action targeting cysteine thiols in bacterial proteins.

Oncological Applications

Cytotoxicity and Selectivity

-

Phosphorylated Derivatives: Recent research indicates that

-hydroxyphosphonate derivatives of -

Pathway: In cancer cells, cinnamaldehyde analogs typically inhibit the NF-

B pathway and induce apoptosis via mitochondrial dysfunction. The

Experimental Protocols for Validation

Minimum Inhibitory Concentration (MIC) Assay

Purpose: Determine the lowest concentration of

-

Preparation: Prepare a stock solution of

-BCA in DMSO (e.g., 10 mg/mL). -

Dilution: Perform 2-fold serial dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate (Range: 400

g/mL to 3.125 -

Inoculation: Add bacterial suspension adjusted to

CFU/mL to each well. -

Controls: Include a Growth Control (bacteria + solvent) and Sterility Control (media only).

-

Incubation: Incubate at 37°C for 16–24 hours.

-

Readout: The MIC is the lowest concentration well with no visible turbidity.

Time-Kill Assay (Persister Validation)

Purpose: Verify activity against stationary phase (dormant) cells.

-

Culture: Grow E. coli to stationary phase (culture for 24+ hours).

-

Treatment: Aliquot culture and treat with

-BCA (e.g., 400 -

Sampling: At t = 0, 1, 3, and 6 hours, remove aliquots.

-

Wash: Centrifuge and wash pellets with PBS to remove the drug (prevent carryover effect).

-

Plating: Serially dilute and plate on agar. Count CFU/mL.

-

Success Criteria:

-BCA should show >3 log reduction in CFU, whereas Ampicillin will likely show minimal effect on stationary cells.

References

-

Davletshin, R., et al.

-bromocinnamaldehyde."[7] Journal of Molecular Structure, 2024. -

Li, Y., et al. "Bactericidal activity of alpha-bromocinnamaldehyde against persisters in Escherichia coli."[3] PLOS ONE, 2017.[3][4]

-

Yin, L., et al. "Advances in pharmacological effects and mechanism of action of cinnamaldehyde."[8] Frontiers in Pharmacology, 2022.

-

PubChem.[9][10] "alpha-Bromocinnamaldehyde Compound Summary." National Library of Medicine.

Sources

- 1. CN101898944A - Preparation process of α-bromocinnamaldehyde - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Bactericidal activity of alpha-bromocinnamaldehyde against persisters in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antibiofilm Activities of Cinnamaldehyde Analogs against Uropathogenic Escherichia coli and Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Redirecting [linkinghub.elsevier.com]

- 6. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Advances in pharmacological effects and mechanism of action of cinnamaldehyde [frontiersin.org]

- 9. alpha-Bromocinnamaldehyde | C9H7BrO | CID 21585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. a-Bromocinnamaldehyde 98 5443-49-2 [sigmaaldrich.com]

Methodological & Application

The Application of 2-Bromocinnamaldehyde as a Michael Acceptor in Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals

This document provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of 2-bromocinnamaldehyde as a Michael acceptor in medicinal chemistry. It delves into the underlying chemical principles, offers practical experimental protocols for its evaluation, and discusses its application in targeting specific biological pathways, with a focus on the Keap1-Nrf2 antioxidant response system.

Introduction: The Strategic Role of Michael Acceptors in Covalent Drug Design

In modern drug discovery, the formation of a covalent bond between a small molecule and its protein target offers distinct advantages, including enhanced potency, prolonged duration of action, and the potential to overcome drug resistance.[1] Michael acceptors are a prominent class of electrophilic "warheads" integrated into drug candidates to achieve this covalent modification.[2] These moieties are typically α,β-unsaturated carbonyl compounds that react with nucleophilic amino acid residues on the target protein, most commonly cysteine, through a conjugate addition reaction known as the Michael addition.[2][3] The inherent reactivity of the Michael acceptor must be finely tuned to ensure selective targeting of the desired protein with minimal off-target effects.

2-Bromocinnamaldehyde emerges as a noteworthy scaffold in this context. Its α,β-unsaturated aldehyde functionality serves as the Michael acceptor, while the bromine substitution on the phenyl ring provides a handle for synthetic diversification and can influence the electrophilicity of the reactive system. This guide will explore the theoretical and practical aspects of leveraging 2-bromocinnamaldehyde in covalent inhibitor design.

The Chemistry of 2-Bromocinnamaldehyde as a Michael Acceptor

The reactivity of 2-bromocinnamaldehyde is centered on its α,β-unsaturated aldehyde system. The electron-withdrawing nature of the carbonyl group polarizes the double bond, rendering the β-carbon electrophilic and susceptible to attack by soft nucleophiles like the thiolate anion of a cysteine residue.

Figure 1: Michael Addition of 2-Bromocinnamaldehyde.

The thiol group of a cysteine residue, typically in its deprotonated thiolate form within a protein's microenvironment, acts as the nucleophile (Michael donor). It attacks the electrophilic β-carbon of 2-bromocinnamaldehyde (the Michael acceptor), leading to the formation of a stable carbon-sulfur covalent bond.[2] This irreversible modification can lock the target protein in an inhibited state.

Application Notes: Targeting the Keap1-Nrf2 Pathway

A prime example of a pathway targeted by electrophilic Michael acceptors is the Keap1-Nrf2 system, a master regulator of the cellular antioxidant response.[4] Under normal conditions, the Kelch-like ECH-associated protein 1 (Keap1) targets the transcription factor Nrf2 for ubiquitination and subsequent degradation.[5] Keap1 possesses several reactive cysteine residues that act as sensors for oxidative and electrophilic stress.

Covalent modification of these cysteine residues by Michael acceptors like 2-bromocinnamaldehyde can induce a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction.[5] This prevents Nrf2 degradation, allowing it to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and initiate the transcription of a battery of cytoprotective genes.[6]

Figure 2: Keap1-Nrf2 Pathway Activation by 2-Bromocinnamaldehyde.

Experimental Protocols

To rigorously evaluate 2-bromocinnamaldehyde or its derivatives as Michael acceptors, a multi-tiered experimental approach is essential. This should encompass in chemico reactivity assays, confirmation of covalent modification, and cell-based functional assays.

Protocol 1: In Chemico Reactivity Assessment using the Direct Peptide Reactivity Assay (DPRA)

The DPRA is a validated in chemico method that quantifies the reactivity of a test chemical with synthetic peptides containing either cysteine or lysine.[7][8] This assay serves as an excellent initial screen for the Michael acceptor potential of 2-bromocinnamaldehyde.

Objective: To determine the percentage depletion of cysteine- and lysine-containing peptides after incubation with 2-bromocinnamaldehyde.

Materials:

-

2-Bromocinnamaldehyde (test chemical)

-

Cysteine-containing peptide (e.g., Ac-RFAACAA-COOH)

-

Lysine-containing peptide (e.g., Ac-RFAAKAA-COOH)

-

Acetonitrile (ACN), HPLC grade

-

Ammonium acetate buffer (pH 7.4)

-

HPLC system with UV detector

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 100 mM stock solution of 2-bromocinnamaldehyde in acetonitrile.

-

Prepare a 0.667 mM stock solution of the cysteine peptide in ammonium acetate buffer.

-

Prepare a 0.667 mM stock solution of the lysine peptide in ammonium acetate buffer.

-

-

Reaction Incubation:

-

For the cysteine reactivity assay, mix the cysteine peptide stock solution with the 2-bromocinnamaldehyde stock solution to achieve a final peptide concentration of 0.5 mM and a final test chemical concentration in a 1:10 ratio (peptide:chemical).

-

For the lysine reactivity assay, the ratio is typically 1:50 (peptide:chemical).

-

Prepare a reference control for each peptide containing the peptide and the corresponding amount of acetonitrile without the test chemical.

-

Incubate all samples for 24 hours at 25°C with gentle agitation.[8]

-

-

HPLC Analysis:

-

Following incubation, quench the reaction by dilution with mobile phase.

-

Analyze the samples by reverse-phase HPLC with UV detection at 220 nm.[3]

-

Quantify the peak area of the unreacted peptide in both the test and reference samples.

-

-

Data Analysis:

-

Calculate the percent peptide depletion using the following formula: % Depletion = [1 - (Peak Area of test sample / Peak Area of reference control)] * 100

-

High depletion of the cysteine peptide and low depletion of the lysine peptide is indicative of selective reactivity towards thiols, a hallmark of many Michael acceptors.

-

Protocol 2: Confirmation of Covalent Adduct Formation by Mass Spectrometry

Mass spectrometry (MS) is the gold standard for confirming the covalent modification of a target protein and identifying the specific amino acid residue(s) involved.[9]

Objective: To confirm that 2-bromocinnamaldehyde forms a covalent adduct with a model protein (e.g., recombinant Keap1) and to identify the site of modification.

Materials:

-

Purified recombinant target protein (e.g., Keap1)

-

2-Bromocinnamaldehyde

-

Reaction buffer (e.g., 10 mM sodium phosphate, pH 7.4)

-

Trypsin, MS-grade

-

LC-MS/MS system (e.g., ESI-qTOF or LTQ-Orbitrap)

Procedure:

-

Protein-Inhibitor Incubation:

-

Incubate the target protein (e.g., 5-10 µM) with an excess of 2-bromocinnamaldehyde (e.g., 50-100 µM) in the reaction buffer for 1-2 hours at room temperature.[10]

-

Include a control sample of the protein incubated with the vehicle (e.g., DMSO) alone.

-

-

Intact Protein Analysis (Optional but Recommended):

-

Desalt the samples and analyze by LC-MS to determine the mass of the intact protein.

-

A mass increase corresponding to the molecular weight of 2-bromocinnamaldehyde (211.06 Da) in the treated sample confirms covalent adduct formation.

-

-

Proteolytic Digestion:

-

Denature, reduce, and alkylate the protein samples (optional, depending on the protein).

-

Digest the proteins overnight at 37°C with trypsin (enzyme:substrate ratio of 1:50).[10]

-

-

LC-MS/MS Analysis:

-

Analyze the resulting peptide mixtures by reverse-phase nanoLC-MS/MS.

-

The mass spectrometer should be operated in data-dependent acquisition mode to acquire MS/MS spectra of the most abundant peptide ions.[10]

-

-

Data Analysis:

-

Search the acquired MS/MS data against the protein sequence database using a search engine like Mascot or Andromeda.[11]

-

Crucially, include a variable modification in the search parameters corresponding to the mass of 2-bromocinnamaldehyde (+211.057 Da) on nucleophilic residues (Cys, Lys, His).

-

Successful identification of a peptide with this mass shift, supported by a high-quality MS/MS spectrum showing fragmentation patterns consistent with the modified peptide, confirms the site of covalent adduction.

-

Protocol 3: Cellular Assay for Nrf2 Activation - Western Blot for Nuclear Translocation

A key functional consequence of Keap1 modification is the stabilization and nuclear translocation of Nrf2.[12] This can be readily assessed by Western blotting of nuclear and cytoplasmic fractions.

Objective: To determine if treatment of cells with 2-bromocinnamaldehyde leads to an accumulation of Nrf2 in the nucleus.

Materials:

-

Cell line of interest (e.g., HaCaT keratinocytes, HepG2 hepatocytes)

-

2-Bromocinnamaldehyde

-

Cell culture medium and reagents

-

Nuclear/cytoplasmic fractionation kit

-

BCA protein assay kit

-

SDS-PAGE and Western blotting equipment

-

Primary antibodies: anti-Nrf2, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment:

-

Plate cells and allow them to adhere overnight.

-

Treat cells with various concentrations of 2-bromocinnamaldehyde (and a vehicle control) for a defined period (e.g., 4-6 hours). A known Nrf2 activator like sulforaphane can be used as a positive control.[13]

-

-

Cell Fractionation:

-

Harvest the cells and perform nuclear and cytoplasmic fractionation according to the manufacturer's protocol of a commercial kit.[14]

-

-

Protein Quantification:

-

Determine the protein concentration of each fraction using the BCA assay.

-

-

Western Blotting:

-

Separate equal amounts of protein (e.g., 20-30 µg) from each fraction by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with the primary anti-Nrf2 antibody overnight at 4°C.

-

Wash and incubate with the appropriate HRP-conjugated secondary antibody.

-

Develop the blot using a chemiluminescent substrate and image the results.

-

Re-probe the blots with anti-Lamin B1 and anti-GAPDH to confirm the purity of the nuclear and cytoplasmic fractions, respectively, and to serve as loading controls.

-

-

Data Analysis:

-

Quantify the band intensities for Nrf2 in the nuclear fractions. An increase in nuclear Nrf2 levels in the 2-bromocinnamaldehyde-treated cells compared to the vehicle control indicates Nrf2 activation.

-

Protocol 4: Cellular Assay for Nrf2 Activation - ARE-Reporter Gene Assay

This assay provides a quantitative measure of Nrf2 transcriptional activity.[6]

Objective: To quantify the activation of the Antioxidant Response Element (ARE) in response to treatment with 2-bromocinnamaldehyde.

Materials:

-

A cell line stably or transiently transfected with an ARE-luciferase reporter construct.[5]

-

2-Bromocinnamaldehyde

-

Luciferase assay reagent (e.g., ONE-Glo™)

-

Luminometer

Procedure:

-

Cell Plating and Treatment:

-

Plate the ARE-reporter cell line in a white, clear-bottom 96-well plate.

-

Treat the cells with a dilution series of 2-bromocinnamaldehyde (and vehicle control).

-

-

Incubation:

-

Incubate the plate for a period sufficient to allow for gene transcription and translation (e.g., 16-24 hours) at 37°C in a CO2 incubator.[6]

-

-

Luminescence Measurement:

-

Equilibrate the plate to room temperature.

-

Add the luciferase assay reagent to each well according to the manufacturer's instructions.

-

Incubate for 10-30 minutes in the dark to allow for cell lysis and signal stabilization.[6]

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Calculate the fold induction of luciferase activity for each treatment condition relative to the vehicle control.

-

Plot the fold induction against the concentration of 2-bromocinnamaldehyde to generate a dose-response curve and determine the EC50 value.

-

Data Summary and Interpretation

The data obtained from these protocols should be systematically organized to build a comprehensive profile of the Michael acceptor activity of 2-bromocinnamaldehyde.

| Assay Type | Key Parameters | Expected Outcome for an Active Compound |

| DPRA | % Cysteine Depletion, % Lysine Depletion | High Cys depletion, Low Lys depletion |

| Mass Spectrometry | Mass shift of intact protein, Identification of modified peptides | Mass shift = +211.06 Da, Identification of Cys-adducted peptides |

| Nrf2 Western Blot | Nuclear Nrf2 protein levels | Dose-dependent increase in nuclear Nrf2 |

| ARE-Reporter Assay | Fold induction of luciferase, EC50 | Dose-dependent increase in luminescence, quantifiable EC50 |

Conclusion

2-Bromocinnamaldehyde represents a versatile and tunable scaffold for the design of covalent inhibitors targeting nucleophilic residues in proteins. By employing a systematic evaluation workflow encompassing in chemico reactivity, direct confirmation of covalent modification, and robust cell-based functional assays, researchers can effectively characterize its potential as a Michael acceptor for therapeutic applications. The protocols and principles outlined in this guide provide a solid framework for advancing drug discovery projects that leverage this promising chemical entity.

References

-

Chavez, J., et al. (2010). PROTEIN ADDUCTS OF ALDEHYDIC LIPID PEROXATION PRODUCTS: IDENTIFICATION AND CHARACTERIZATION OF PROTEIN ADDUCTS USING AN ALDEHYDE/KETO REACTIVE PROBE IN COMBINATION WITH MASS SPECTROMETRY. Methods in Enzymology, 473, 145–165. Available from: [Link]

-

Johnson, T. W., et al. (2022). A practical guide for the assay-dependent characterisation of irreversible inhibitors. RSC Chemical Biology, 3(6), 699-713. Available from: [Link]

-

WuXi AppTec. (2022). Webinar - Development of Covalent Drugs with New Emerging Technologies. YouTube. Available from: [Link]

-

Johnson, T. W., & Keillor, J. W. (2022). Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data. RSC Chemical Biology, 3(4), 447-455. Available from: [Link]

-

Enoch, S. J., et al. (2012). Examination of Michael addition reactivity towards glutathione by transition-state calculations. SAR and QSAR in Environmental Research, 23(3-4), 331-346. Available from: [Link]

-

BPS Bioscience. (n.d.). KEAP1:Nrf2 Assay Service. BPS Bioscience. Available from: [Link]

-

Sena, C. M., et al. (2019). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. Molecules, 24(8), 1553. Available from: [Link]

-

Tan, S. M., et al. (2017). Western blot analysis of nuclear translocation of Nrf2 by PB in Mouse Embryonic Fibroblast (MEF) of wild type (WT) and Nrf2 knockout cells (N0) for 10 and 12 h treatment. ResearchGate. Available from: [Link]

-

EURL ECVAM. (2021). DB-ALM Protocol n° 154 : Direct Peptide Reactivity Assay (DPRA) for Skin Sensitisation Testing. JRC Big Data Analytics Platform. Available from: [Link]

-

Willemsen, J. S., et al. (2022). A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. Current Protocols, 2(6), e419. Available from: [Link]

-

Simeonov, A., & Ma, J. (2016). Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway. Methods in Molecular Biology, 1435, 127-136. Available from: [Link]

-

Chart-Asa, K., et al. (2015). Comparison of human Nrf2 antibodies: A tale of two proteins. Free Radical Biology and Medicine, 88(Pt B), 284-290. Available from: [Link]

-

Mas-Bellinger, C., et al. (2018). A mass spectrometry approach for the identification and localization of small aldehyde modifications of proteins. Food and Chemical Toxicology, 113, 222-229. Available from: [Link]

-

Johnson, T. W., & Keillor, J. W. (2022). Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC 50 data. RSC Publishing. Available from: [Link]

-

Roberts, D. W. (2022). Peptide reactivity assays for skin sensitisation – scope and limitations. Alternatives to Laboratory Animals, 50(2), 125-139. Available from: [Link]

-

Mayer, R. J., & Ofial, A. R. (2018). Nucleophilicity of Glutathione: A Link to Michael Acceptor Reactivities. Angewandte Chemie International Edition, 57(42), 13919-13923. Available from: [Link]

-

Enoch, S. J., et al. (2011). The Use of Chemical Reactivity Assays in Toxicity Prediction. JRC Publications Repository. Available from: [Link]

-

van den Broek, T. J., et al. (2021). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Molecules, 26(16), 4905. Available from: [Link]

-

Lee, H., et al. (2022). Pre-validation study of spectrophotometric direct peptide reactivity assay (Spectro-DPRA) as a modified in chemico skin sensitization test method. Toxicology and Applied Pharmacology, 444, 116032. Available from: [Link]

-

INDIGO Biosciences. (n.d.). Human Nrf2 Reporter Assay Kit. INDIGO Biosciences. Available from: [Link]

-

Eurofins. (n.d.). Direct Peptide Reactivity Assay (DPRA). Eurofins. Available from: [Link]

-

Tiwary, S., & Shukla, D. (2022). Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States. Journal of Chemical Theory and Computation, 18(12), 7709-7719. Available from: [Link]

-

Walz, M. M., et al. (2021). Discovery and visualization of uncharacterized drug-protein adducts using mass spectrometry. bioRxiv. Available from: [Link]

-

Wondrousch, D., et al. (2011). Prediction of Michael-Type Acceptor Reactivity toward Glutathione. Chemical Research in Toxicology, 24(7), 1147-1157. Available from: [Link]

-

Signosis. (n.d.). Antioxidant Pathway. Signosis. Available from: [Link]

-

Shimadzu. (n.d.). eL531 Analysis of DPRA (Direct Peptide Reactivity Assay) for Skin Sensitization Testing Using Prominence-i. Shimadzu. Available from: [Link]

-

Willemsen, J. S., et al. (2022). A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. ResearchGate. Available from: [Link]

-

Enoch, S. J., et al. (2012). Examination of Michael addition reactivity towards glutathione by transition-state calculations. SAR and QSAR in Environmental Research, 23(3-4), 331-346. Available from: [Link]

-

BPS Bioscience. (n.d.). KEAP1-Nrf2 Inhibitor Screening Assay Kit. BPS Bioscience. Available from: [Link]

-

BioKin, Ltd. (n.d.). Covalent Inhibition Kinetics. BioKin, Ltd. Available from: [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. tandfonline.com [tandfonline.com]

- 3. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. signosisinc.com [signosisinc.com]

- 6. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 8. shimadzu.com [shimadzu.com]

- 9. mdpi.com [mdpi.com]

- 10. PROTEIN ADDUCTS OF ALDEHYDIC LIPID PEROXIDATION PRODUCTS: IDENTIFICATION AND CHARACTERIZATION OF PROTEIN ADDUCTS USING AN ALDEHYDE/KETO REACTIVE PROBE IN COMBINATION WITH MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Comparison of human Nrf2 antibodies: A tale of two proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

Troubleshooting & Optimization

Technical Support Center: Solvent Selection for 2-Bromocinnamaldehyde

This technical support guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 2-Bromocinnamaldehyde. As a Senior Application Scientist, this guide synthesizes technical data with practical, field-proven insights to streamline your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving 2-Bromocinnamaldehyde. What are the recommended solvents?

A1: 2-Bromocinnamaldehyde, an aromatic aldehyde, generally exhibits good solubility in a range of organic solvents.[1] Based on its chemical structure and the known solubility of its parent compound, cinnamaldehyde, you can expect it to be soluble in common organic solvents such as ethanol, diethyl ether, and chloroform.[2][3] For synthetic chemistry purposes, solvents like dichloromethane (DCM), tetrahydrofuran (THF), and carbon tetrachloride have been used in reactions involving 2-Bromocinnamaldehyde, which suggests its solubility in these media.[4][5]

However, it has limited solubility in water due to the hydrophobic nature of its phenyl group.[2] Therefore, for most applications, starting with a common organic solvent is recommended.

Q2: Is there a table of common solvents and their effectiveness for dissolving 2-Bromocinnamaldehyde?

| Solvent | Polarity | Expected Solubility | Notes |

| Water | High | Very Low / Insoluble | The hydrophobic phenyl group limits solubility.[2] |

| Methanol | High | Moderate to Good | Can be a good starting point, miscible with water.[6] |

| Ethanol | High | Good | Generally a good solvent for aromatic aldehydes.[1][2][3] |

| Isopropanol | Medium | Good | Similar to ethanol, a good choice for many applications. |

| Acetone | Medium | Good | A versatile solvent for moderately polar compounds. |

| Dichloromethane (DCM) | Medium | Good | Often used in organic synthesis with this compound.[4] |

| Chloroform | Medium | Good | A known solvent for the parent compound, cinnamaldehyde.[2][3] |

| Tetrahydrofuran (THF) | Medium | Good | Used as a reaction solvent for 2-Bromocinnamaldehyde.[4] |

| Ethyl Acetate | Medium | Good | A common solvent for extraction and chromatography. |

| Diethyl Ether | Low | Good | A common solvent for cinnamaldehyde derivatives.[1][2][3] |

| Toluene | Low | Moderate to Good | Suitable for less polar applications. |

| Hexane/Heptane | Very Low | Low to Moderate | May require heating; good for recrystallization. |

| Dimethyl Sulfoxide (DMSO) | High (Aprotic) | Excellent | A strong solvent, but can be difficult to remove. |

| Dimethylformamide (DMF) | High (Aprotic) | Excellent | Similar to DMSO, a powerful but high-boiling point solvent. |

Q3: My compound is not dissolving even in the recommended organic solvents. What should I do?

A3: If you are experiencing poor solubility even with appropriate organic solvents, consider the following troubleshooting steps:

-

Increase the temperature: Gently warming the solvent can significantly increase the solubility of most organic compounds.[2][3] Use a water bath or a stirrer hotplate with caution, keeping the temperature well below the solvent's boiling point.

-

Use sonication: A sonic bath can help break up solid particles and accelerate the dissolution process.

-

Try a solvent mixture: Using a co-solvent system can often enhance solubility. For example, a small amount of a more polar solvent like methanol or a less polar one like toluene, depending on your primary solvent, can disrupt the crystal lattice of the solid.

-

Consider the purity of your compound: Impurities can sometimes affect solubility. If possible, verify the purity of your 2-Bromocinnamaldehyde.

Troubleshooting Guide

Issue 1: Precipitate forms when adding the 2-Bromocinnamaldehyde solution to an aqueous buffer.

Cause: This is a common issue when a compound dissolved in an organic solvent is introduced to an aqueous environment. The low water solubility of 2-Bromocinnamaldehyde causes it to crash out of the solution.

Solution Protocol:

-

Minimize the organic solvent concentration: Use the most concentrated stock solution of 2-Bromocinnamaldehyde possible to minimize the volume of organic solvent added to the aqueous phase.

-

Use a co-solvent system: Prepare the aqueous buffer with a small percentage (e.g., 1-5%) of a water-miscible organic solvent like DMSO or ethanol. This can help maintain the solubility of the compound.

-

Slow addition with vigorous stirring: Add the 2-Bromocinnamaldehyde solution dropwise to the vigorously stirred aqueous buffer. This allows for rapid dispersion and can prevent localized high concentrations that lead to precipitation.

Issue 2: The compound appears to be an oil and is difficult to handle and dissolve.

Cause: While 2-Bromocinnamaldehyde is listed as a solid, impurities or different polymorphic forms can sometimes result in an oily or waxy appearance.[4][7] The parent compound, cinnamaldehyde, is a yellowish, oily liquid at room temperature.[8]

Solution Protocol:

-

Scrape and dissolve: Use a spatula to scrape a small amount of the oily substance and attempt to dissolve it in a good solvent like ethanol or acetone.

-

Trituration: If you suspect impurities, you can try to purify the compound by trituration. This involves washing the oily solid with a solvent in which the desired compound is poorly soluble but the impurities are soluble (e.g., cold hexanes).

-

Dissolve directly: If the compound is intended for a reaction, you may be able to dissolve the entire oily mass in the reaction solvent, assuming the impurities will not interfere with the subsequent steps.

Experimental Workflow Visualization

The following diagram outlines a systematic approach to solvent selection for 2-Bromocinnamaldehyde.

Sources

- 1. CAS 5443-49-2: α-Bromocinnamaldehyde | CymitQuimica [cymitquimica.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. 2-BROMOCINNAMALDEHYDE | 138555-58-5 [chemicalbook.com]

- 5. CN109704940B - Synthetic method of alpha-bromo-cinnamaldehyde - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. alpha-Bromocinnamaldehyde | C9H7BrO | CID 21585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Cinnamaldehyde CAS#: 104-55-2 [m.chemicalbook.com]

Technical Support Center: 2-Bromocinnamaldehyde Stability & Storage

Topic: Preventing Polymerization & Degradation of 2-Bromocinnamaldehyde CAS: 5443-49-2 | Molecular Formula: C₉H₇BrO Audience: Researchers, Process Chemists, and Drug Discovery Specialists

Introduction: The "Silent" Degradation

Welcome to the Technical Support Center. You are likely here because your 2-Bromocinnamaldehyde (2-BCA) has changed appearance—shifting from a light yellow crystalline solid to a gummy residue or developing an acidic smell.

2-BCA is an

-

The Conjugated Alkene: Susceptible to radical polymerization and Michael additions.

-

The Aldehyde Moiety: Highly prone to autoxidation to 2-bromocinnamic acid.

This guide provides the protocols to arrest these processes and recover valuable material.

Module 1: Critical Storage Protocols

Q: What is the absolute "Gold Standard" for storing 2-BCA long-term?

A: To prevent the thermodynamic slide into polymer or acid, you must inhibit all three initiation vectors: Heat, Oxygen, and Light.

| Parameter | Recommendation | Mechanism of Action |

| Temperature | -20°C (Freezer) | Significantly reduces the kinetic rate of radical propagation and autoxidation. Storage at 4°C is acceptable for <1 week; -20°C is mandatory for long-term stability. |

| Atmosphere | Argon or Nitrogen | Displaces atmospheric oxygen, preventing the formation of peroxy radicals (the initiators of autoxidation chains). |

| Container | Amber Glass + Parafilm/Teflon | Amber glass blocks UV light (which cleaves the C-Br or C-H bonds to generate radicals). Teflon-lined caps prevent leaching from plasticizers. |

| Physical State | Solid/Crystal | Maintain as a solid. If dissolved in solvent (e.g., DMSO/DCM), stability drops exponentially. |

Q: I received the bottle at room temperature. Is it compromised? A: Likely not, provided the transit time was short (<72 hours) and the container was sealed under inert gas by the manufacturer. However, you must immediately transfer it to -20°C upon receipt. Perform a melting point check (Standard: ~73-75°C) to verify purity.

Module 2: Troubleshooting & Diagnostics

Q: My sample has turned into a sticky, dark orange gum. Is this polymerization?

A: This is a classic sign of oligomerization mixed with oxidation .

-

The Chemistry: The "gum" indicates that the rigid crystal lattice has been disrupted by the formation of dimers and trimers (oligomers). The darkening (orange/brown) is often due to conjugated degradation products or trace liberation of bromine (

). -

Diagnostic Test: Run a Thin Layer Chromatography (TLC) plate (Hexane:EtOAc 8:1).

Q: I see white crystals forming on the surface of the yellow solid. What is this?

A: This is likely 2-Bromocinnamic Acid , resulting from autoxidation.

-

Mechanism: Oxygen attacks the aldehyde hydrogen, forming a peracid intermediate, which then oxidizes another molecule of aldehyde.

-

Verification: Check solubility. The acid is soluble in aqueous sodium bicarbonate (evolution of

gas), whereas pure 2-BCA is not.

Module 3: Visualization of Degradation Pathways

The following diagram maps the degradation logic and how to intervene.

Figure 1: Degradation pathways of 2-BCA showing the dual threats of polymerization (via radicals) and oxidation (via oxygen), inhibited by cold and inert gas.

Module 4: Recovery & Purification

Q: Can I purify a partially polymerized/oxidized sample?

A: Yes, if the degradation is <30%. If the sample is a dark tar, disposal is more cost-effective.

Protocol: Recrystallization (for solid recovery)

-

Solvent: Use a mixture of Ethanol/Water or Hexane/Ethyl Acetate .

-

Dissolution: Dissolve the crude solid in minimal hot ethanol (

).-

Note: The polymer is often insoluble in ethanol and will remain as a gummy residue. Decant the hot solution away from the gum.

-

-

Filtration: If suspended solids (acid) remain, filter while hot.

-

Cooling: Allow to cool slowly to room temperature, then to

. -

Collection: Filter the yellow needles (pure 2-BCA). Wash with cold hexane.

Protocol: Silica Plug (Rapid Purification)

-

Dissolve sample in Dichloromethane (DCM).

-

Pass through a short pad of silica gel.

-

Elute with 10% Ethyl Acetate in Hexane.

-

The non-polar 2-BCA elutes first; the polar acid and baseline polymers remain on the silica.

Module 5: Experimental Workflow for Storage

Follow this decision tree to ensure sample integrity from the moment of arrival.

Figure 2: Standard Operating Procedure (SOP) for handling and storing 2-BCA to minimize moisture introduction and oxidation.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21585, alpha-Bromocinnamaldehyde. Retrieved from [Link]

Sources

Removing unreacted bromine from 2-Bromocinnamaldehyde crude product

Welcome to the technical support center for the purification of 2-Bromocinnamaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with removing unreacted bromine from the crude product. Here, we provide field-proven insights and detailed protocols to ensure you achieve high purity and yield in your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during the workup and purification of 2-Bromocinnamaldehyde in a direct question-and-answer format.

Q1: My organic layer remains yellow/orange even after multiple water washes. What's causing this and how do I fix it?

Cause: A persistent yellow or orange color in the organic layer is a classic indicator of residual elemental bromine (Br₂).[1] Bromine has low solubility in water but high solubility in many organic solvents, which is why simple water washes are often insufficient for its complete removal.

Solution: Chemical Quenching

The most effective method is to "quench" the excess bromine by converting it into a colorless, water-soluble bromide salt (Br⁻) using a reducing agent.[2][3] This salt can then be easily removed in an aqueous wash. The two most common and effective quenching agents are sodium thiosulfate and sodium bisulfite.

Protocol 1: Quenching with Aqueous Sodium Thiosulfate (Na₂S₂O₃)

Sodium thiosulfate is a highly effective and common quenching agent for bromine.[4][5] The reaction proceeds as follows:

2Na₂S₂O₃(aq) + Br₂(org) → 2NaBr(aq) + Na₂S₄O₆(aq)

Step-by-Step Methodology:

-

Preparation: Prepare a 5-10% (w/v) aqueous solution of sodium thiosulfate. Using a more dilute solution helps control the exothermicity of the reaction.[6]

-

Extraction: Transfer your crude organic solution to a separatory funnel. Add the sodium thiosulfate solution.

-

Observation: Stopper the funnel and shake vigorously, periodically venting to release any pressure. The characteristic orange/brown color of bromine in the organic layer should disappear, leaving a colorless or pale-yellow solution.[4][7] If the color persists, add more thiosulfate solution until the color is fully discharged.[1]

-

Separation: Allow the layers to separate. Drain the lower aqueous layer.

-

Washing: Wash the organic layer with deionized water and then with a saturated brine solution. The brine wash helps to break any potential emulsions and removes residual water from the organic layer.[1]

-

Drying & Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

Q2: I used sodium thiosulfate to quench the bromine, but now I have a fine white/yellow solid (an insoluble powder) in my product. What is it and how can I prevent it?

Cause: The formation of an insoluble solid during a thiosulfate quench is typically elemental sulfur (S). This occurs when sodium thiosulfate disproportionates under acidic conditions.[1][8] Bromination reactions can generate HBr as a byproduct, making the crude mixture acidic.

S₂O₃²⁻(aq) + 2H⁺(aq) → S(s) + SO₂(g) + H₂O(l)

Solutions:

-

pH Adjustment: Before or during the quench, neutralize the reaction mixture by washing with a mild base like a saturated sodium bicarbonate (NaHCO₃) solution. Adjust the pH to be neutral or slightly basic before adding the sodium thiosulfate.[6]

-